3-(2,4-Difluorophenyl)acrylic Acid
Description
3-(2,4-Difluorophenyl)acrylic acid (CAS: 94977-52-3), also known as 2,4-difluorocinnamic acid, is a fluorinated derivative of cinnamic acid. Its molecular formula is C₉H₆F₂O₂, with a molecular weight of 184.14 g/mol and a melting point of 216–218°C . It is commonly used in organic synthesis for developing bioactive molecules, including kinase inhibitors and receptor antagonists .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDXPFJQTKGTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)acrylic Acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 3-(2,4-Difluorophenyl)acrylic Acid often involves large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
3-(2,4-Difluorophenyl)acrylic acid has been investigated for its potential pharmaceutical applications due to its ability to modulate biological pathways. The fluorinated structure enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Antimicrobial Activity : Research suggests that 3-(2,4-difluorophenyl)acrylic acid exhibits significant antimicrobial properties. The presence of fluorine atoms may enhance its interaction with microbial targets, leading to increased efficacy against resistant bacterial strains .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Esterification Reactions : It can be esterified to form various esters that are useful in different chemical applications.
- Synthesis of Fluorinated Compounds : The difluorophenyl group allows for the synthesis of other fluorinated derivatives that may possess unique properties beneficial in pharmaceuticals and agrochemicals .
Anticancer Study
A study evaluated the effectiveness of 3-(2,4-difluorophenyl)acrylic acid against breast and cervical cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting strong potential as an anticancer agent.
Antimicrobial Study
In another study, the compound's antimicrobial activity was assessed against a range of bacterial strains. The findings demonstrated a notable reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent .
Applications in Material Science
3-(2,4-Difluorophenyl)acrylic acid is also explored for its applications in materials science:
- Polymer Production : Its reactivity allows it to be used as a monomer in the production of polymers with enhanced properties such as chemical resistance and thermal stability.
- Coatings and Adhesives : The compound's unique chemical structure makes it suitable for developing advanced coatings and adhesives that require durability and resistance to environmental factors .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents |
| Organic Synthesis | Building block for complex molecules |
| Material Science | Polymer production, coatings, adhesives |
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)acrylic Acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-(2,4-difluorophenyl)acrylic acid with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituents |
|---|---|---|---|---|---|---|
| 3-(2,4-Difluorophenyl)acrylic acid | 94977-52-3 | C₉H₆F₂O₂ | 184.14 | 216–218 | 2.20 | 2,4-Difluorophenyl |
| 3-(4-Chlorophenyl)acrylic acid | 1615-02-7 | C₉H₇ClO₂ | 182.60 | Not reported | 2.45 | 4-Chlorophenyl |
| 3-(4-Fluorophenyl)acrylic acid | 459-32-5 | C₉H₇FO₂ | 166.15 | Not reported | 1.89 | 4-Fluorophenyl |
| Caffeic acid (3,4-dihydroxy derivative) | 331-39-5 | C₉H₈O₄ | 180.15 | 223–225 | 1.15 | 3,4-Dihydroxyphenyl |
| (E)-3-(2,4-Dimethoxyphenyl)acrylic acid | 16909-09-4 | C₁₁H₁₂O₄ | 208.21 | Not reported | 1.50 | 2,4-Dimethoxyphenyl |
Key Observations :
- Electronic Effects: Fluorine atoms in 3-(2,4-difluorophenyl)acrylic acid enhance electron-withdrawing properties, increasing acidity (pKa ~3.1) compared to non-fluorinated analogs like caffeic acid (pKa ~4.5) .
- Lipophilicity : The logP value (2.20) indicates moderate lipophilicity, higher than caffeic acid (1.15) but lower than the 4-chloro analog (2.45) .
- Thermal Stability : The high melting point (216–218°C) suggests strong intermolecular hydrogen bonding, contrasting with lower thermal stability in methoxy-substituted analogs .
Biological Activity
Overview
3-(2,4-Difluorophenyl)acrylic acid is an organic compound characterized by its unique structure, which includes an acrylic acid backbone modified with a 2,4-difluorophenyl group. Its molecular formula is CHFO, and it has a molecular weight of approximately 184.14 g/mol. This compound has garnered attention for its potential biological activities, which are influenced by the presence of fluorine atoms that enhance its interaction with biological targets.
- Molecular Formula: CHFO
- Molecular Weight: 184.14 g/mol
- Appearance: White to light yellow solid
- Notable Features: The fluorinated aromatic ring contributes to its chemical reactivity and biological activity.
Biological Activities
Research indicates that 3-(2,4-difluorophenyl)acrylic acid exhibits various biological activities, including:
- Cytotoxicity: Studies have shown that this compound can inhibit cell growth in various cancer cell lines. For instance, it demonstrated an IC50 value of 1.5 µM in A549 lung cancer cells, indicating a significant cytotoxic effect compared to non-fluorinated analogs .
- Anti-inflammatory Properties: Similar compounds with structural analogies have been reported to possess anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, derivatives containing difluoro substitutions showed equipotent effects to aspirin in certain assays .
The biological activity of 3-(2,4-difluorophenyl)acrylic acid is primarily attributed to its ability to interact with specific biological targets. The fluorine atoms enhance the compound's binding affinity and potency, making it a candidate for further therapeutic exploration. Interaction studies typically utilize techniques such as:
- Molecular Docking: To predict binding interactions with target proteins.
- Cell Viability Assays: To assess cytotoxic effects across different cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(2,4-difluorophenyl)acrylic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(2,4-Difluorophenyl)acrylic Acid | CHFO | Similar difluorophenyl group but differs in position. |
| 3-(Phenyl)acrylic Acid | CHO | Lacks fluorination; widely used in organic synthesis. |
| 3-(Trifluoromethylphenyl)acrylic Acid | CHFO | Features a trifluoromethyl group; exhibits different reactivity. |
Case Studies
Several case studies have highlighted the efficacy of 3-(2,4-difluorophenyl)acrylic acid in various applications:
- Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of A549 and MCF-7 cancer cells, with IC50 values indicating strong potency against these lines .
- Inflammation Models : In animal models of inflammation, derivatives of this compound showed significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-difluorophenyl)acrylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common synthesis route involves Knoevenagel condensation, where 2,4-difluorobenzaldehyde reacts with malonic acid or its derivatives in the presence of a catalyst (e.g., piperidine). Modifications to this method, such as using microwave-assisted synthesis, can reduce reaction time and improve yield . Key variables include:
- Temperature: Optimal range: 80–100°C. Higher temperatures may induce side reactions.
- Catalyst: Piperidine (5–10 mol%) enhances reaction efficiency.
- Solvent: Ethanol or toluene improves solubility of aromatic intermediates.
Q. How can researchers characterize the purity and structure of 3-(2,4-difluorophenyl)acrylic acid?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: H and F NMR confirm structural integrity. For example, F NMR peaks at δ -110 to -115 ppm correspond to fluorine atoms in the 2,4-difluorophenyl group .
- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) can assess purity (>98% recommended for pharmacological studies) .
- Melting Point: Literature values range from 160–165°C; deviations indicate impurities .
Q. What safety precautions are critical when handling 3-(2,4-difluorophenyl)acrylic acid?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .
- Storage: Keep in airtight containers at 4°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of derivatives?
Methodological Answer: Contradictions in antimicrobial or anti-inflammatory activity (e.g., from hydrazone derivatives ) may arise from:
- Structural variability: Substituents on the acrylic acid backbone alter bioactivity.
- Assay conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols using consistent bacterial strains (e.g., S. aureus ATCC 25923).
- Statistical validation: Apply ANOVA or Tukey’s test to compare replicates and minimize false positives .
Example Workflow:
Synthesize derivatives with controlled substituents.
Test against a panel of Gram-positive and Gram-negative bacteria.
Cross-validate results using disk diffusion and broth microdilution methods.
Q. What strategies optimize the stability of 3-(2,4-difluorophenyl)acrylic acid under experimental conditions?
Methodological Answer: Degradation pathways (e.g., hydrolysis, photolysis) can be mitigated by:
- pH Control: Store solutions at pH 6–7 to prevent acid/base-catalyzed breakdown.
- Light Sensitivity: Use amber glassware for solutions and conduct stability studies under UV/visible light (e.g., ICH Q1B guidelines) .
- Temperature: Avoid prolonged exposure to >25°C; lyophilization enhances long-term stability .
Q. How can computational methods predict reactivity or binding affinity of 3-(2,4-difluorophenyl)acrylic acid derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites for synthetic modification .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory studies). Parameterize fluorine atoms with partial charges derived from electrostatic potential maps .
- QSAR Models: Correlate substituent electronic parameters (Hammett constants) with observed bioactivity .
Q. What advanced techniques analyze metabolic pathways involving 3-(2,4-difluorophenyl)acrylic acid?
Methodological Answer:
- LC-MS/MS: Identify metabolites using exact mass (e.g., 214.0464 Da for the parent ion) and fragmentation patterns .
- Isotope Labeling: Synthesize C-labeled analogs to trace metabolic fate in in vitro hepatocyte models .
- Enzyme Inhibition Assays: Test CYP450 isoforms (e.g., CYP3A4) to assess potential drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
